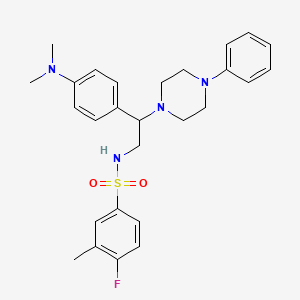

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide, is a complex molecule that may be related to the benzenesulfonamide family. This family of compounds has been extensively studied due to their potential therapeutic applications. For instance, benzenesulfonamides have been evaluated as inhibitors of kynurenine 3-hydroxylase, which play a role in the kynurenine pathway implicated in neuronal injury . Additionally, they have been investigated for their selective inhibition of cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain, where the introduction of a fluorine atom has been found to enhance selectivity .

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is critical for their biological activity. The introduction of specific substituents can significantly affect the binding affinity and selectivity of these compounds. For instance, the presence of a fluorine atom has been shown to increase COX-2 selectivity in the case of JTE-522, a COX-2 inhibitor . The molecular structure is often confirmed using spectroscopic methods such as NMR and IR, as well as X-ray diffraction, as demonstrated in the synthesis of a benzoxazasilole derivative .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions depending on their substituents. For example, N-demethylation of N-methyl amides using N-fluorobenzenesulfonimide as an oxidant has been achieved with the aid of a copper catalyst, leading to the formation of N-(phenylsulfonyl)benzenesulfonamide . This showcases the reactivity of the sulfonamide group under certain conditions and the potential for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The introduction of substituents can affect properties such as solubility, stability, and melting point. For instance, the crystal structure of a benzoxazasilole derivative revealed intermolecular interactions that could influence its physical properties . These properties are essential for the pharmacokinetic and pharmacodynamic profiles of potential therapeutic agents.

Scientific Research Applications

COX-2 Inhibitors Development

Research led by Hashimoto et al. (2002) involved the synthesis of benzenesulfonamide derivatives, focusing on their ability to inhibit cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1) enzymes. The introduction of a fluorine atom in these compounds preserved COX-2 potency and notably increased COX1/COX-2 selectivity, leading to the identification of a potent, highly selective, and orally active COX-2 inhibitor, highlighting the compound's relevance in the development of treatments for inflammation and pain (Hiromasa Hashimoto, K. Imamura, J. Haruta, & K. Wakitani, 2002).

Antimicrobial Activities

Yolal et al. (2012) explored the synthesis of eperezolid-like molecules, including derivatives of the sulfonamide compound, evaluating their antimicrobial activities. This research revealed high anti-Mycobacterium smegmatis activity, underscoring the potential of sulfonamide derivatives in combating microbial infections (Meltem Yolal et al., 2012).

Advanced Materials for Optics

Okada et al. (2003) investigated stilbazolium derivatives, including those with benzenesulfonate moieties, for second-order nonlinear optics. The study found that ethyl substitution improved the solubility in organic solvents and that counter anion exchange produced SHG active crystals, indicating the utility of such derivatives in nonlinear optical materials (S. Okada et al., 2003).

Cancer Research

Mun et al. (2012) discovered a novel small molecule HIF-1 pathway inhibitor based on the benzenesulfonamide scaffold. This compound antagonizes tumor growth in animal models of cancer, necessitating delivery in a formulation due to poor water solubility. The study provided insights into modifying the chemical structure to optimize function and pharmacology for cancer therapeutics (J. Mun et al., 2012).

Analytical Chemistry

Chen et al. (2012) designed a new fluorescence reagent for sensitive determination of free fatty acids by HPLC with fluorescence detection. This advancement in analytical chemistry allows for the precise measurement of fatty acids, essential for understanding biological processes and disease mechanisms (Guang Chen et al., 2012).

properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-4-fluoro-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33FN4O2S/c1-21-19-25(13-14-26(21)28)35(33,34)29-20-27(22-9-11-23(12-10-22)30(2)3)32-17-15-31(16-18-32)24-7-5-4-6-8-24/h4-14,19,27,29H,15-18,20H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEGJNPSYDGGMRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C4=CC=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethyl-5-[2-(4-methylphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2530981.png)

![3-(4-fluorophenyl)-1-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2530983.png)

![2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2530985.png)

![N-[3-(4-chlorophenyl)-4-oxochromen-2-yl]-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B2530988.png)

![(E)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2530989.png)

![2-(Methoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B2530991.png)